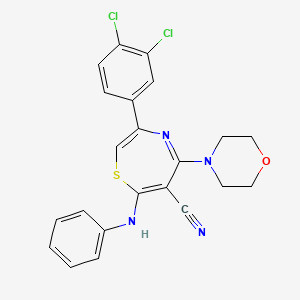

7-Anilino-3-(3,4-dichlorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Anilino-3-(3,4-dichlorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile (7-A3M4T6C) is a synthetic compound with a wide range of applications in both scientific research and drug development. It is a member of the thiazepine family, which is composed of nitrogenous heterocyclic compounds with a fused thiazole ring. 7-A3M4T6C is known for its ability to bind to proteins and modulate their activity, making it an attractive target for drug development.

Scientific Research Applications

Pharmacological Characterization of Novel Compounds

Neuroinflammation in Psychosis : A study highlighted the role of neuroinflammation in schizophrenia-related psychosis, employing PET imaging with a specific ligand to visualize activated microglia cells, which are indicative of neuroinflammation. This approach suggests that compounds targeting neuroinflammation may have therapeutic potential in treating psychosis associated with schizophrenia (Doorduin et al., 2009).

Investigation of Sedative Agents : Research on the benzodiazepine antagonist flumazenil and its ability to reverse sedation caused by benzodiazepine derivatives provides insight into the management of sedative drug effects in clinical settings. Such studies contribute to understanding how compounds with specific receptor affinities can be utilized to modulate central nervous system activity (Philip et al., 1990).

GABA-A Receptor Selective Agonists : A novel compound, SL65.1498, showed potential as an anxiolytic agent by selectively targeting specific GABA-A receptor subtypes without causing significant side effects commonly associated with benzodiazepines. This demonstrates the ongoing search for safer therapeutic options for anxiety disorders that minimize adverse effects while maintaining efficacy (de Haas et al., 2009).

properties

IUPAC Name |

7-anilino-3-(3,4-dichlorophenyl)-5-morpholin-4-yl-1,4-thiazepine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4OS/c23-18-7-6-15(12-19(18)24)20-14-30-22(26-16-4-2-1-3-5-16)17(13-25)21(27-20)28-8-10-29-11-9-28/h1-7,12,14,26H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNXIIGCXFDZHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CSC(=C2C#N)NC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)

![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)